Cas no 10317-13-2 (3-Phenyloxetane)

3-Phenyloxetane is a versatile heterocyclic compound featuring an oxetane ring substituted with a phenyl group. Its strained four-membered ring structure imparts unique reactivity, making it valuable in organic synthesis and pharmaceutical applications. The compound serves as a key intermediate in the preparation of bioactive molecules, polymers, and fine chemicals. Its rigid oxetane core enhances metabolic stability and improves physicochemical properties in drug design. 3-Phenyloxetane is particularly useful in ring-opening reactions and cross-coupling processes, offering synthetic flexibility. High purity grades ensure consistent performance in research and industrial settings. Proper handling under inert conditions is recommended due to its sensitivity to moisture and strong acids or bases.
3-Phenyloxetane structure
3-Phenyloxetane structure
Product Name:3-Phenyloxetane
CAS No:10317-13-2
MF:C9H10O
MW:134.175102710724
MDL:MFCD17170019
CID:827643
PubChem ID:11789254
Update Time:2025-05-25

3-Phenyloxetane Chemical and Physical Properties

Names and Identifiers

    • 3-Phenyloxetane
    • beta,beta'-Epoxycumene
    • DTXSID20472725
    • AKOS015900192
    • MFCD17170019
    • 10317-13-2
    • BDBM50551694
    • F51875
    • DB-003435
    • BS-25574
    • CS-0445235
    • SCHEMBL8212527
    • CHEMBL4743494
    • MDL: MFCD17170019
    • Inchi: 1S/C9H10O/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9H,6-7H2
    • InChI Key: ROAGGVYFIYBKOY-UHFFFAOYSA-N
    • SMILES: O1CC(C2C=CC=CC=2)C1

Computed Properties

  • Exact Mass: 134.0732
  • Monoisotopic Mass: 134.073164938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 1.063±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 55-56 ºC
  • Boiling Point: 82-85 ºC (4 Torr)
  • Flash Point: 79.0±14.9 ºC,
  • Refractive Index: 1.5386 (589.3 nm 20 ºC)
  • Solubility: Slightly soluble (2.5 g/l) (25 º C),
  • PSA: 9.23

3-Phenyloxetane Security Information

  • Storage Condition:Sealed in dry,2-8°C(BD235622)

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3-Phenyloxetane Suppliers

Amadis Chemical Company Limited
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(CAS:10317-13-2)3-Phenyloxetane
Order Number:A896600
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:56
Price ($):190.0/511.0
Email:sales@amadischem.com

Additional information on 3-Phenyloxetane

Introduction to 3-Phenyloxetane (CAS No. 10317-13-2)

3-Phenyloxetane, identified by the chemical formula CAS No. 10317-13-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic ether, characterized by its oxetane ring fused with a phenyl group, has garnered considerable attention due to its unique structural and chemical properties. The oxetane ring, a three-membered cyclic ether, imparts high reactivity and strain, making 3-Phenyloxetane a valuable intermediate in synthetic chemistry. The presence of the phenyl group further enhances its utility by introducing aromatic stability and tunable electronic properties.

The compound’s molecular structure consists of a cyclopropane-like core with an oxygen atom replacing one of the carbon atoms, creating a strained system that readily participates in various chemical transformations. This strain makes 3-Phenyloxetane an excellent candidate for ring-opening reactions, which are pivotal in the synthesis of complex molecules. The phenyl substituent not only stabilizes the molecule but also influences its interactions with other biomolecules, making it a promising candidate for drug discovery applications.

In recent years, 3-Phenyloxetane has been extensively studied for its potential applications in medicinal chemistry. Its ability to undergo facile ring-opening reactions has been exploited in the development of novel pharmaceuticals. For instance, researchers have leveraged the reactivity of the oxetane ring to introduce various functional groups, creating libraries of compounds for high-throughput screening. These efforts have led to the identification of several bioactive molecules with therapeutic potential.

One of the most intriguing aspects of 3-Phenyloxetane is its role as a scaffold in drug design. The oxetane ring’s strained structure facilitates the formation of new bonds under mild conditions, allowing for rapid diversification of molecular structures. This property has been particularly useful in the development of protease inhibitors, where precise spatial arrangement of functional groups is crucial for efficacy. Additionally, the phenyl group provides a hydrophobic anchor that can enhance binding affinity to target proteins.

Recent advancements in computational chemistry have further enhanced the utility of 3-Phenyloxetane. Molecular modeling studies have revealed that the compound can adopt multiple conformations depending on its environment, which can be exploited to optimize drug-like properties such as solubility and metabolic stability. These insights have guided experimentalists in designing more effective synthetic routes and improving yields.

The pharmaceutical industry has also explored 3-Phenyloxetane as a precursor for controlled-release formulations. Its ability to undergo controlled degradation under specific conditions makes it an ideal candidate for developing prodrugs that release active pharmaceutical ingredients (APIs) in response to physiological stimuli. Such formulations have the potential to improve drug delivery efficiency and patient compliance.

Beyond pharmaceuticals, 3-Phenyloxetane has found applications in materials science and agrochemicals. Its unique reactivity has been utilized in the synthesis of specialty polymers with tailored properties, such as biodegradability and mechanical strength. In agrochemicals, derivatives of 3-Phenyloxetane have been investigated for their potential as herbicides and fungicides, offering new solutions to crop protection challenges.

The synthesis of 3-Phenyloxetane itself is an area of active research. Traditional methods often involve the reaction of phenol derivatives with epoxides or other cyclic ethers under controlled conditions. However, recent innovations have focused on greener synthetic routes, such as catalytic hydrogenation and photochemical activation, which reduce waste and improve atom economy. These advancements align with global efforts to promote sustainable chemistry practices.

Industrial-scale production of 3-Phenyloxetane requires careful optimization to ensure cost-effectiveness and scalability. Process chemists are continually refining reaction conditions to maximize yields while minimizing byproducts. Additionally, purification techniques must be robust enough to meet stringent quality standards required for pharmaceutical applications.

The safety profile of 3-Phenyloxetane is another critical consideration. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to prevent exposure risks. Storage conditions should be controlled to avoid degradation, and waste disposal must comply with environmental guidelines.

In conclusion,3-Phenyloxetane (CAS No. 10317-13-2) is a versatile compound with broad applications across multiple industries. Its unique structural features make it an invaluable tool in synthetic chemistry and drug development。 The ongoing research into its applications underscores its importance as a building block for innovative solutions in medicine、materials science,and beyond。

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Amadis Chemical Company Limited
(CAS:10317-13-2)3-Phenyloxetane
A896600
Purity:99%/99%
Quantity:250mg/1g
Price ($):190.0/511.0
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